molecular formula C22H31N5O4S B2536752 2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021221-62-4

2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2536752
CAS No.: 1021221-62-4
M. Wt: 461.58
InChI Key: QTIAVBLRZYOCHE-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C22H31N5O4S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(4-isopropylphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a part of a broader class of chemicals that have been explored for their potential in various biological activities. While direct references to this specific compound are limited, research on structurally similar compounds provides insight into the types of applications such compounds might be involved in.

  • Synthesis of Heterocyclic Compounds

    Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from similar starting materials. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting potential applications in drug development for related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial and Antifungal Applications

    Similar compounds have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies of these compounds have shown promising results, indicating potential use in developing new antibacterial and antifungal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

  • Antiproliferative Activity Against Cancer Cell Lines

    Derivatives of structurally similar compounds have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these derivatives showed significant activity, suggesting the potential for cancer treatment research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Pharmaceutical Development and Quantification

    Research into related compounds has led to the development of methods for the quantification and purity determination of active pharmaceutical ingredients (APIs) in drug substances and tablets. This research is crucial for the pharmaceutical development and quality control of new drugs (Oh, Jang, & Chi, 2007).

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4S/c1-18(2)19-5-7-20(8-6-19)31-17-21(28)23-11-4-16-32(29,30)27-14-12-26(13-15-27)22-24-9-3-10-25-22/h3,5-10,18H,4,11-17H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIAVBLRZYOCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.